molecular formula C11H13BrN2 B11861011 3-Bromo-1-isobutyl-1H-indazole

3-Bromo-1-isobutyl-1H-indazole

Cat. No.: B11861011
M. Wt: 253.14 g/mol
InChI Key: IUDFMCSNIIOGPS-UHFFFAOYSA-N
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Description

3-Bromo-1-isobutyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isobutyl-1H-indazole can be achieved through several methods. One common approach involves the bromination of 1-isobutyl-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also focuses on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isobutyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-isobutyl-1H-indazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted indazoles, which can have different functional groups replacing the bromine atom or modifications to the isobutyl group.

Scientific Research Applications

3-Bromo-1-isobutyl-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-isobutyl-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine atom and isobutyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without the bromine and isobutyl groups.

    3-Bromo-1H-indazole: Similar structure but lacks the isobutyl group.

    1-Isobutyl-1H-indazole: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-1-isobutyl-1H-indazole is unique due to the presence of both the bromine atom and the isobutyl group. This combination imparts specific chemical properties and potential applications that are not observed in the similar compounds listed above. The bromine atom enhances its reactivity in substitution reactions, while the isobutyl group contributes to its lipophilicity and potential biological activity.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

3-bromo-1-(2-methylpropyl)indazole

InChI

InChI=1S/C11H13BrN2/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13-14/h3-6,8H,7H2,1-2H3

InChI Key

IUDFMCSNIIOGPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=N1)Br

Origin of Product

United States

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